tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride
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Overview
Description
Tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride: is a chemical compound with significant applications in scientific research and industry. This compound is known for its role as an intermediate in organic synthesis and its potential use in pharmaceuticals and other chemical processes.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperazine and tert-butyl chloroformate as the primary starting materials.
Reaction Steps:
Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions and at room temperature.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring precise control over reaction conditions to maintain product quality.
Purification: The product is purified through crystallization or chromatographic techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: Substitution reactions are common, where different substituents can be introduced at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carbonyl-containing derivatives.
Reduction Products: Alcohols or amines.
Substitution Products: Piperazine derivatives with different substituents.
Mechanism of Action
Target of Action
Piperazine derivatives have been known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Mode of Action
It’s known that piperazine derivatives can interact with their targets in various ways, depending on the specific functional groups attached to the piperazine ring .
Biochemical Pathways
Piperazine derivatives, in general, can influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Given the wide range of biological activities associated with piperazine derivatives, the effects could be diverse depending on the specific target and the biological context .
Action Environment
It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Tert-Butyl 3-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Similar structure with an ethoxy group instead of methoxy.
Tert-Butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate: Similar piperazine derivative with a different position of the methoxy group.
Uniqueness: The presence of the methoxy-2-oxoethyl group at the 3-position of the piperazine ring distinguishes this compound from its analogs, potentially leading to different reactivity and biological activity.
tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride , its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-6-5-13-9(8-14)7-10(15)17-4;/h9,13H,5-8H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCUUOFMKKUTEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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